D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-: is a derivative of D-mannopyranose, a sugar molecule. This compound is extensively used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups in D-mannopyranose using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original sugar form.
Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trimethylsilyl chloride (TMSCl) and imidazole are used for silylation reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original sugar.
Scientific Research Applications
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in carbohydrate chemistry for the synthesis of complex glycans.
Biology: Helps in studying protein-glycan interactions and glycan-mediated biological processes.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Industry: Employed in the synthesis of glycosylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- involves its role as a protected sugar derivative. The trimethylsilyl groups protect the hydroxyl groups of D-mannopyranose, allowing selective reactions to occur at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required .
Comparison with Similar Compounds
- α-D-Mannopyranose, 5TMS derivative
- β-D-Glucopyranose, 5TMS derivative
- D-(+)-Talose, pentakis(trimethylsilyl) ether
Comparison: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is unique due to its specific configuration and the presence of five trimethylsilyl groups. This makes it particularly useful in glycobiology research for studying mannose-specific interactions and reactions. Similar compounds like α-D-Mannopyranose, 5TMS derivative, and β-D-Glucopyranose, 5TMS derivative, have different sugar backbones, which influence their reactivity and applications .
Properties
IUPAC Name |
trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-AUGMSIGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.